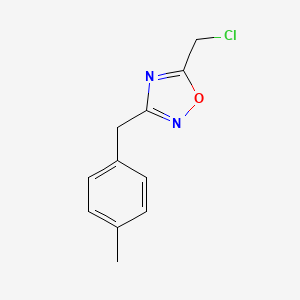

5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-2-4-9(5-3-8)6-10-13-11(7-12)15-14-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYGUUMLRTZCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NOC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The most widely reported method involves the cyclocondensation of 4-methylbenzylamidoxime with chloroacetyl chloride. This two-step process begins with the formation of an acylamidoxime intermediate, followed by intramolecular cyclization to yield the 1,2,4-oxadiazole ring.

Step 1: Synthesis of 4-Methylbenzylamidoxime

4-Methylbenzylamidoxime is synthesized by reacting 4-methylbenzyl nitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 hours). The product is isolated via filtration and recrystallized from methanol, achieving >90% purity.

Step 2: Cyclocondensation with Chloroacetyl Chloride

In a dichloromethane (DCM) solvent system, 4-methylbenzylamidoxime is treated with triethylamine (1.2 equivalents) to deprotonate the amidoxime. Chloroacetyl chloride (1.5 equivalents) is added dropwise at 0°C to prevent exothermic side reactions. The mixture is stirred at room temperature for 6 hours, after which the solvent is evaporated under reduced pressure. The crude intermediate is dissolved in toluene and refluxed for 12 hours to complete cyclization.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent (Cyclization) | Toluene | 99 | |

| Temperature (Reflux) | 110°C | 95–99 | |

| Reaction Time | 12 hours | 99 | |

| Base | Triethylamine | 99 |

One-Pot Synthesis Using Diazabicycloundecene (DBU)

Streamlined Protocol for Industrial Applications

A one-pot methodology leverages DBU as a cyclization catalyst, eliminating the need for intermediate isolation. This approach reduces reaction time from 18 hours to 4–6 hours while maintaining high yields (85–97%).

Procedure:

-

Reagent Mixing: 4-Methylbenzylamidoxime (1.0 equivalent) and chloroacetyl chloride (1.5 equivalents) are combined in acetonitrile.

-

Catalyst Addition: DBU (0.2 equivalents) is introduced to initiate cyclization.

-

Reaction Monitoring: The mixture is stirred at 82°C until complete conversion (confirmed via TLC).

-

Workup: The product is purified via flash chromatography (hexane/ethyl acetate, 9:1).

Table 2: Comparative Analysis of One-Pot vs. Traditional Methods

| Metric | One-Pot (DBU) | Traditional (Toluene Reflux) |

|---|---|---|

| Reaction Time | 4–6 hours | 12–18 hours |

| Yield | 85–97% | 95–99% |

| Purity (HPLC) | >98% | >99% |

| Scalability | High (Continuous Flow) | Moderate (Batch) |

Phosphorus Oxychloride-Mediated Cyclodehydration

Adaptation for Halogenated Derivatives

Phosphorus oxychloride (POCl₃) serves as a dehydrating agent in cyclodehydration reactions, particularly for synthesizing halogenated 1,2,4-oxadiazoles. While less common for chloromethyl derivatives, this method offers scalability for industrial production.

Protocol:

-

Hydrazide Formation: 4-Methylbenzyl hydrazide is prepared by reacting methyl 4-methylbenzoyl chloride with hydrazine hydrate in ethanol.

-

Cyclodehydration: The hydrazide (1.0 equivalent) and chloroacetyl chloride (1.2 equivalents) are refluxed in POCl₃ (5 mL/mmol) for 6 hours.

-

Isolation: The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with DCM. The product is recrystallized from methanol.

Key Considerations:

-

Side Reactions: Over-chlorination is mitigated by controlling POCl₃ stoichiometry.

-

Yield: 80–85%, lower than cyclocondensation methods due to competing hydrolysis.

Industrial-Scale Production and Challenges

Continuous Flow Reactor Optimization

Recent advances in continuous flow chemistry have enabled kilogram-scale production. A representative setup involves:

Purification and Quality Control

-

Chromatography: Silica gel columns (hexane/ethyl acetate gradients) remain standard for lab-scale purification.

-

Crystallization: Methanol/water (7:3) mixtures yield needle-shaped crystals suitable for X-ray diffraction.

-

Analytical Methods: HPLC (C18 column, acetonitrile/water), ¹H/¹³C NMR, and HRMS ensure structural fidelity .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole. The oxadiazole moiety has been associated with various mechanisms of action against cancer cells:

- Mechanism of Action : Oxadiazoles can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting cell cycle progression. For example, compounds with similar structures have shown significant cytotoxicity against several cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .

- Case Study : A recent study synthesized a series of oxadiazole derivatives that exhibited IC values ranging from 0.19 to 5.13 µM against various cancer cell lines. The presence of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance biological activity significantly .

Material Science Applications

Beyond biological applications, oxadiazoles are also explored for their utility in material science. Their unique electronic properties make them suitable candidates for:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of oxadiazole derivatives into polymer matrices can enhance the performance of OLEDs due to their favorable charge transport properties.

- Fluorescent Sensors : Oxadiazoles can be used in the development of fluorescent sensors for detecting metal ions or other analytes due to their luminescent properties.

Summary Table of Biological Activities

| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| 5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole | Anticancer | MDA-MB-231 | TBD |

| Similar Oxadiazole Derivative | Anticancer | HT-29 | 0.19 - 5.13 |

| Related Oxadiazole Class | Antimicrobial | Various Strains | TBD |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are heavily influenced by substituents at positions 3 and 3. Below is a comparative analysis of key analogues:

Table 1: Structural and Spectral Comparison of 1,2,4-Oxadiazole Derivatives

Key Observations:

Electron-Withdrawing Groups (e.g., -CF3, -Cl): Trifluoromethyl and chloro substituents improve thermal stability and detonation velocity in energetic materials. For example, trifluoromethyl derivatives exhibit densities up to 1.85 g/cm³ and detonation pressures of 37.4 GPa .

Steric Effects :

- Bulky substituents (e.g., 2,6-dichlorophenyl) may hinder reactivity but increase density and crystallinity, as seen in 5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole (density = 1.50 g/cm³) .

Functionalization Potential: The chloromethyl group facilitates nucleophilic substitution reactions. For instance, it reacts with benzotriazole to form 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, a compound with intermolecular hydrogen bonding for crystal engineering .

Pharmacological and Material Performance

Table 2: Application-Specific Comparisons

Insights:

- Pharmaceuticals : Compounds with aromatic substituents (e.g., phenyl, p-tolyl) are prioritized for their balance of solubility and target binding.

- Energetic Materials : Fluorinated or nitro-substituted oxadiazoles outperform traditional explosives like RDX in detonation velocity and pressure .

Biological Activity

5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 222.67 g/mol

- Structure : The compound features a chloromethyl group and a 4-methylbenzyl moiety attached to the oxadiazole ring, contributing to its unique chemical properties and biological activities.

Biological Activities

The biological activities of 5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole can be categorized into several key areas:

1. Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : Studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in various cancer cell lines. In particular, compounds similar to 5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole demonstrated cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values for these compounds were reported in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| CEM-13 | 0.65 |

| MCF-7 | 2.41 |

| MDA-MB-231 | 0.72 |

2. Anti-Tubercular Activity

Compounds based on the oxadiazole scaffold have also shown promise against Mycobacterium tuberculosis:

- Mechanism of Action : Some studies suggest that these compounds act as EthR inhibitors, which are crucial for the survival of tuberculosis bacteria . The compound 5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole could potentially exhibit similar activity due to its structural characteristics.

3. Antimicrobial Properties

Oxadiazole derivatives have been reported to possess antimicrobial activity against various pathogens:

- Antibacterial and Antifungal Activity : Research indicates that certain oxadiazoles exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species . The specific activity of 5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole in these contexts remains to be fully elucidated.

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Study on Apoptosis Induction : A study demonstrated that oxadiazole derivatives led to increased levels of p53 expression and caspase-3 activation in MCF-7 cells, suggesting a mechanism for their anticancer effects .

- Fragment-Based Drug Design : Research focused on synthesizing new oxadiazole compounds showed promising results in enhancing solubility and metabolic stability while maintaining potent biological activity against resistant strains of tuberculosis .

Q & A

Q. What are the recommended synthetic routes for 5-(chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and acyl chlorides or carboxylic acid derivatives. For example, analogous compounds are synthesized via refluxing intermediates in polar aprotic solvents like DMSO or ethanol under acidic catalysis (e.g., glacial acetic acid) . Key parameters include:

- Solvent choice : DMSO enhances cyclization efficiency due to its high polarity.

- Reaction time : Extended reflux durations (e.g., 18 hours) improve yield but may degrade thermally sensitive intermediates.

- Workup : Precipitation in ice-water mixtures followed by recrystallization (water-ethanol) optimizes purity .

Typical yield range: 60–70% for similar oxadiazoles, though deviations may arise from substituent electronic effects .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole ring and substitution patterns (e.g., methylbenzyl group). The chloromethyl group () resonates at δ ~4.5–5.0 ppm in H NMR .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., calculated for : 230.05 g/mol).

- Melting point : Pure derivatives typically exhibit sharp melting points (e.g., 141–143°C for analogous triazoles) .

Q. What preliminary biological activity assays are suitable for evaluating this compound?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays using human cell lines (e.g., HEK-293) to assess IC values.

- Enzyme inhibition : Testing against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of oxadiazole formation?

Density functional theory (DFT) simulations model transition states during cyclization. For example:

- Nucleophilic attack : The amidoxime oxygen attacks the electrophilic carbon of the acyl chloride.

- Ring closure : Intramolecular dehydration forms the oxadiazole ring.

- Activation energy : Solvent effects (e.g., DMSO’s dielectric constant) lower energy barriers, favoring product formation .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the benzyl ring) .

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) to minimize inter-lab discrepancies .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP correlations with cytotoxicity) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for therapeutic use?

- Chloromethyl group : Enhances electrophilicity, potentially improving covalent binding to target proteins.

- 4-Methylbenzyl substitution : Hydrophobic interactions may increase membrane permeability.

- Oxadiazole core : Modifies electron density, influencing π-π stacking in enzyme active sites .

Example optimization: Replacing the methyl group with a trifluoromethyl moiety () improves metabolic stability .

Q. What methodologies assess the compound’s toxicity and environmental impact?

- In vitro toxicity : Ames test for mutagenicity; zebrafish embryo assays for developmental toxicity.

- Environmental persistence : Hydrolysis studies under varied pH/temperature conditions to predict degradation pathways.

- Safety protocols : Follow GHS guidelines for handling chlorinated compounds (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.